Structural Uniqueness vs. Benchmark FAAH Inhibitors URB597 and PF-3845
The target compound contains a benzodioxol-5-yloxy group linked to a 5-chlorothiophene-2-sulfonamide via a but-2-yn-1-yl spacer. This differs from URB597 (which bears a biphenyl-3-carbamate) and PF-3845 (a piperidine-urea derivative). To date, no publicly available head-to-head IC50 or Ki data have been identified for CAS 1448038-03-6 from peer-reviewed literature, patents, or authoritative databases [1][2]. The structural divergence from well-characterized FAAH inhibitors precludes simple potency extrapolation without experimental validation.
| Evidence Dimension | Structural scaffold comparison |
|---|---|
| Target Compound Data | Benzodioxol-5-yloxy + 5-chlorothiophene-2-sulfonamide + but-2-yn-1-yl linker |
| Comparator Or Baseline | URB597: biphenyl-3-carbamate core; PF-3845: piperidine-urea core; Benzothiazole analog 3: benzothiazole sulfonamide |
| Quantified Difference | No quantitative potency data available for target compound; structural fingerprint differs from all comparators (Tanimoto similarity <0.5 to URB597 and PF-3845 by inspection) |
| Conditions | Comparative structural analysis based on SMILES parsing; no biological assay context for target compound |
Why This Matters
This structural uniqueness means the compound may access FAAH binding modes or selectivity windows absent in existing tool compounds, but only experimental validation can confirm this.
- [1] PubChem Compound Summary for CID 71803185: N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chlorothiophene-2-sulfonamide. National Center for Biotechnology Information (NCBI). View Source
- [2] US Patent Application US20090306016A1: Fatty Acid Amide Hydrolase Inhibitors. Makriyannis A, Nikas SP, Alapafuja SO, Shukla VG. University of Connecticut. Published 2009-12-10. View Source
